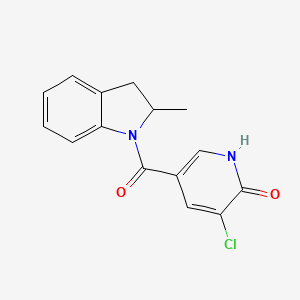
3-chloro-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GW 501516 or Cardarine, and it belongs to a class of chemicals called selective androgen receptor modulators (SARMs).
作用機序
The mechanism of action of 3-chloro-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one is not fully understood. However, it is believed to work by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a transcription factor that regulates the expression of genes involved in energy metabolism, lipid metabolism, and inflammation. Activation of PPARδ has been shown to increase endurance and improve muscle strength.
Biochemical and Physiological Effects
3-chloro-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one has been shown to have several biochemical and physiological effects. It has been shown to increase endurance and improve muscle strength in animal studies. It has also been shown to increase the expression of genes involved in energy metabolism and lipid metabolism. Additionally, it has been shown to have anti-inflammatory properties.
実験室実験の利点と制限
One of the advantages of using 3-chloro-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one in lab experiments is its potential to increase endurance and improve muscle strength. This makes it a useful compound for studying the effects of exercise on the body. However, one of the limitations of using this compound is its potential to interact with other drugs and supplements, which could affect the results of the experiment.
将来の方向性
There are several future directions for the study of 3-chloro-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one. One direction is to further investigate its potential applications in sports performance enhancement. Another direction is to study its potential anti-cancer properties in more detail. Additionally, more research is needed to fully understand its mechanism of action and its effects on the body.
合成法
The synthesis of 3-chloro-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one involves several steps. The first step is the synthesis of 2,4-dinitrophenylhydrazine from 2,4-dinitrochlorobenzene. The second step is the synthesis of 2-methyl-2,3-dihydroindole-1-carboxylic acid from 2-methylindole-3-carboxylic acid. The third step is the synthesis of 3-chloro-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one from 2,4-dinitrophenylhydrazine and 2-methyl-2,3-dihydroindole-1-carboxylic acid.
科学的研究の応用
3-chloro-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of sports performance enhancement. It has been shown to increase endurance and improve muscle strength in animal studies. It has also been studied for its potential anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro.
特性
IUPAC Name |
3-chloro-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-9-6-10-4-2-3-5-13(10)18(9)15(20)11-7-12(16)14(19)17-8-11/h2-5,7-9H,6H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFZDKNRKWUYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CNC(=O)C(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

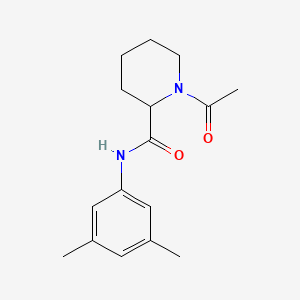
![N-methyl-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7527703.png)
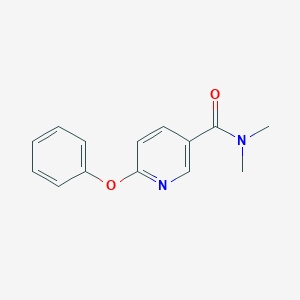
![1-ethyl-2,5-dimethyl-N-[2-(thiophene-2-carbonylamino)ethyl]pyrrole-3-carboxamide](/img/structure/B7527715.png)
![5-(2-methylpropyl)-2-(1-methylpyrazol-4-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7527723.png)
![N-[1-(3-methoxybenzoyl)piperidin-3-yl]acetamide](/img/structure/B7527734.png)
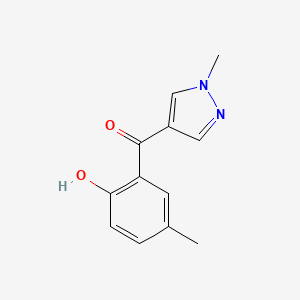
![(5-Fluoro-2-hydroxyphenyl)-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]methanone](/img/structure/B7527739.png)
![2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B7527759.png)
![6-[1-[(6-tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7527760.png)
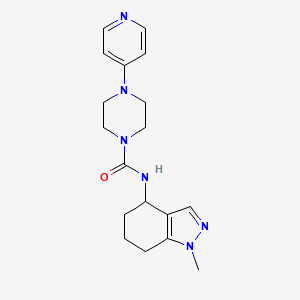
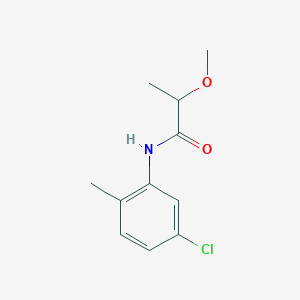
![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-thiophen-2-ylpyrrolidine-1-carboxamide](/img/structure/B7527793.png)
